molecular formula C17H14BrN3OS2 B11519962 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide

Cat. No.: B11519962
M. Wt: 420.4 g/mol
InChI Key: SZEGPMRCPJMBKH-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzamide moiety, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group.

    Formation of the Bromobenzamide Moiety: The final step involves the reaction of the intermediate compound with 4-bromobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the biological effects of thiadiazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
  • N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Uniqueness

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrN3OS2

Molecular Weight

420.4 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-4-bromobenzamide

InChI

InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)16(22)19-17-21-20-15(24-17)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)

InChI Key

SZEGPMRCPJMBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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